molecular formula C16H15N3O3S B5727892 N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide

N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide

Cat. No. B5727892
M. Wt: 329.4 g/mol
InChI Key: RVOFFBLLRAIVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide, also known as BDA-410, is a novel chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. This molecule has been shown to exhibit promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action

The exact mechanism of action of N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide is not fully understood, but it has been suggested that this molecule may act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide has also been shown to modulate the activity of certain signaling pathways involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. This molecule has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide has also been shown to reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases. Additionally, N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide has been shown to modulate the activity of certain signaling pathways involved in cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide in lab experiments is its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This makes N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide a promising candidate for the development of anti-cancer therapies. However, one of the limitations of using N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide. One potential avenue of research is the development of N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide and to identify potential targets for this molecule. Finally, the development of more efficient synthesis methods for N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide may also be an area of future research.

Synthesis Methods

The synthesis of N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide involves a multi-step process that includes the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form 1,3-benzodioxole-5-carbonyl chloride. The resulting intermediate is then reacted with 3-aminophenylacetic acid to form N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide.

Scientific Research Applications

N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, this molecule has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide has also been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylcarbamothioylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10(20)17-11-3-2-4-12(7-11)18-16(23)19-13-5-6-14-15(8-13)22-9-21-14/h2-8H,9H2,1H3,(H,17,20)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOFFBLLRAIVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]phenyl}acetamide

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